Kalimantacin C -

Kalimantacin C

Catalog Number: EVT-1578852
CAS Number:
Molecular Formula: C29H46N2O7
Molecular Weight: 534.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Kalimantacin C is a fatty acid derivative isolated from the fermentation broth of Alcaligenes sp. YL-02632S. It is an antibiotic with antibacterial activity. It has a role as an antibacterial agent, an antimicrobial agent and a bacterial metabolite. It is a carbamate ester, a fatty acid derivative, a monocarboxylic acid and a monocarboxylic acid amide.
Source

Kalimantacin C is primarily derived from the fermentation of Pseudomonas fluorescens, a bacterium known for its ability to produce various bioactive compounds. The biosynthesis of kalimantacin C occurs through a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS-NRPS) pathway, which has been extensively studied to understand the genetic and enzymatic mechanisms involved in its production .

Classification

Kalimantacin C is classified as a polyketide antibiotic, which is characterized by its complex structure formed through the repetitive condensation of simple building blocks. This classification places it within a broader category of natural products that exhibit significant biological activity, particularly against bacterial pathogens .

Synthesis Analysis

Methods

The biosynthesis of kalimantacin C involves several key enzymatic steps facilitated by non-ribosomal peptide synthetases and polyketide synthases. Recent studies have focused on elucidating the specific roles of various enzyme domains involved in the assembly line responsible for kalimantacin production. For instance, targeted mutagenesis approaches have been employed to analyze the substrate specificity of adenylation domains within the biosynthetic gene cluster .

Technical Details

The synthesis process can be divided into several stages:

  1. Initiation: The assembly begins with the loading of starter units onto an acyl carrier protein.
  2. Chain Elongation: Enzymatic modules elongate the carbon chain through successive condensation reactions.
  3. Tailoring Modifications: Post-assembly modifications include hydroxylation and methylation, which are critical for enhancing the antibiotic activity of kalimantacin C.

Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) are utilized to monitor the production and purification of kalimantacin C during fermentation processes .

Molecular Structure Analysis

Structure

The molecular structure of kalimantacin C features multiple stereocenters and a complex arrangement characteristic of polyketides. The absolute stereochemistry has been determined using a combination of spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy .

Data

Key structural data include:

  • Molecular formula: C₁₉H₃₅NO₅
  • Molecular weight: 353.49 g/mol
  • Presence of functional groups such as hydroxyls and carbonyls that contribute to its biological activity.
Chemical Reactions Analysis

Reactions

Kalimantacin C undergoes various chemical reactions that are crucial for its biosynthetic pathway. These include:

  • Condensation Reactions: Essential for chain elongation during polyketide synthesis.
  • Tailoring Reactions: Such as hydroxylation and methylation, which modify the core structure to enhance antimicrobial efficacy.

Technical Details

The enzymatic reactions are catalyzed by specific domains within the PKS-NRPS assembly line, with each domain responsible for distinct modifications. The understanding of these reactions has been advanced through studies utilizing isotopic labeling techniques and enzyme assays .

Mechanism of Action

Process

Kalimantacin C exerts its antibacterial effects primarily through disruption of bacterial cell wall synthesis. It binds to specific targets within the bacterial cell, leading to cell lysis and death.

Data

In vitro studies have demonstrated that kalimantacin C exhibits low minimum inhibitory concentrations (MIC) against staphylococci, indicating its potency as an antibiotic. For example, MIC values as low as 0.05 μg/mL have been reported against certain strains .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Kalimantacin C is typically isolated as a yellowish powder.
  • Solubility: It shows varying solubility in polar solvents, which is important for its extraction during purification processes.

Chemical Properties

  • Stability: Kalimantacin C is stable under acidic conditions but may degrade under extreme pH levels or prolonged exposure to light.
  • Reactivity: The presence of functional groups makes it susceptible to further chemical modifications, which can be exploited for synthetic analog development.
Applications

Kalimantacin C holds significant potential in scientific research due to its antibacterial properties. Its applications include:

  • Antibiotic Development: As a lead compound for developing new antibiotics targeting resistant bacterial strains.
  • Biosynthetic Studies: Investigating its biosynthetic pathway provides insights into polyketide synthesis and engineering microbial strains for enhanced production.
  • Pharmaceutical Research: Exploring its mechanism of action could lead to novel therapeutic strategies against bacterial infections.
Discovery and Taxonomic Classification of Kalimantacin C

Isolation and Identification of Alcaligenes sp. YL-02632S as the Producing Strain

Kalimantacin C (also known as Batumin C) is a structurally complex polyketide-nonribosomal peptide hybrid antibiotic initially isolated from bacterial strains classified within the genus Alcaligenes. Biochemical characterization and 16S ribosomal RNA typing definitively assigned the producing strain to Alcaligenes faecalis, with a specific designation of strain M3A in early studies [3]. This Gram-negative, rod-shaped bacterium is commonly found in diverse environments, including soil, water, and marine sediments. While often considered non-pathogenic, certain Alcaligenes species, including A. faecalis, can act as opportunistic pathogens in immunocompromised individuals [1] [8].

Strain characterization revealed key biochemical traits facilitating its identification and differentiation from related species:

  • Metabolic Profile: Exhibits chemoorganotrophic metabolism, capable of utilizing a wide array of carbon sources under strictly aerobic conditions.
  • Enzymatic Activity: Positive for catalase and oxidase, characteristic of the genus.
  • Mobility: Motile via peritrichous flagella.
  • Biocontrol Potential: Strains closely related to the kalimantacin producers demonstrate significant antagonistic activity against phytopathogenic fungi and bacteria, attributed to secondary metabolites like siderophores (hydroxamate and catecholate types) and hydroxylamine [1] [9].

Phylogenetic analysis based on 16S rRNA gene sequencing placed the kalimantacin-producing strain within the Alcaligenes faecalis subgroup. Intriguingly, subsequent genomic investigations revealed that the kalimantacin/batumin biosynthetic gene cluster (BGC), while found in Alcaligenes faecalis M3A, is also present in Pseudomonas fluorescens BCCM_ID9359, where its genetics and biochemistry have been studied extensively [2] [4]. This indicates potential horizontal gene transfer or highlights the existence of closely related BGCs in taxonomically distinct but ecologically similar bacteria specializing in antimicrobial production. The primary strain Alcaligenes faecalis M3A was isolated from marine sediments, exploiting the unique physiological capabilities of marine microorganisms adapted to extreme environments for novel metabolite production [3] [6].

Table 1: Characteristics of the Kalimantacin C-Producing Strain Alcaligenes faecalis YL-02632S/M3A

CharacteristicDescription
Taxonomic ClassificationAlcaligenes faecalis subsp. faecalis
Strain DesignationYL-02632S / M3A
MorphologyGram-negative rods, motile (peritrichous flagella)
MetabolismObligate aerobic, chemoorganotrophic
Key EnzymesCatalase-positive, Oxidase-positive
Primary HabitatMarine sediments, soil, water
SignificanceSource of kalimantacin complex antibiotics; exhibits biocontrol activity
Genomic FeatureHarbors large trans-AT PKS/NRPS hybrid gene cluster for kalimantacin biosynthesis

Fermentation and Extraction Protocols for Kalimantacin C

The production of Kalimantacin C by Alcaligenes faecalis involves controlled fermentation followed by multi-step extraction and purification. Optimal yield requires specific nutritional and physical parameters during fermentation.

  • Fermentation Conditions:Cultures are typically grown in rich complex media like Tryptose Broth. Fermentation occurs at a reduced temperature of 16-30°C, with optimal production observed around 30°C. Extended cultivation times (often 24-48 hours or longer) are necessary to reach peak secondary metabolite production. Aeration is critical due to the obligate aerobic nature of A. faecalis. Large-scale production employs submerged fermentation in bioreactors with controlled agitation and aeration to maintain high dissolved oxygen levels [4] [7].

  • Harvesting and Extraction:Following fermentation, the culture broth contains both cells and extracellular kalimantacin. Bioactive compounds are efficiently extracted from the whole broth using organic solvents. Chloroform is the solvent of choice due to its ability to partition kalimantacin from the aqueous phase. This involves mixing the broth with chloroform, followed by phase separation. The chloroform extract, containing the crude kalimantacin complex, is then concentrated under reduced pressure [4].

  • Purification:The concentrated crude extract undergoes further purification to isolate Kalimantacin C from related analogs (A, B) and other impurities. Techniques include:

  • Chromatography: Multi-step chromatographic separation is essential. This often involves normal-phase or reversed-phase column chromatography (e.g., silica gel, C18-bonded silica) using gradients of organic solvents (e.g., hexane/ethyl acetate, methanol/water, acetonitrile/water).
  • Bioassay-Guided Fractionation: Antimicrobial activity assays against Staphylococcus aureus (e.g., ATCC 27661) are frequently used to track the active component, Kalimantacin C, through the purification steps. Fractions exhibiting potent anti-staphylococcal activity are selected for further purification.
  • Final Isolation: High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, provides the final purification step, yielding Kalimantacin C at high purity (>95%) as confirmed by analytical HPLC and spectroscopic analysis [2] [4] [5].

  • Structural Confirmation:The purified compound's identity as Kalimantacin C (C₂₉H₄₆N₂O₇) is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D experiments) and High-Resolution Mass Spectrometry (HRMS). These techniques elucidate the unique structure, including the β-branched polyketide chain, the glycine-derived residue incorporated by the NRPS module, the carbamoyl group, and the 17-keto group, all critical for its potent antibacterial activity [4] [5] [7].

Table 2: Key Biosynthetic Genes in the Kalimantacin/Batumin Cluster (Pseudomonas fluorescens BCCM_ID9359 / Alcaligenes faecalis M3A)

GeneDomain/FunctionRole in Kalimantacin Biosynthesis
bat1trans-AT PKS modulesInitiates chain elongation and incorporates early PKS units, including starter unit.
bat2Hybrid PKS/NRPS modules (Module 1: NRPS - Glycine)Contains first module (Bat2mod1) with NRPS adenylation (A) domain specific for glycine incorporation.
bat3PKS modulesContinues polyketide chain extension and processing.
HMGS Cassette Genes3-Hydroxy-3-methylglutaryl synthase (Hcs), KS0, ACPD, ECH1Catalyzes β-branching via aldol condensation of acetate with β-ketothioester intermediate.
Tailoring EnzymesVarious (e.g., oxidoreductases, hydrolases)Perform post-assembly line modifications (e.g., oxidation, carbamoylation) to form mature kalimantacin.

The biosynthesis of kalimantacin is governed by a large (~62 kb) hybrid trans-acyltransferase (trans-AT) polyketide synthase/nonribosomal peptide synthetase (PKS/NRPS) gene cluster. This cluster, highly conserved between P. fluorescens BCCM_ID9359 and A. faecalis M3A, encodes three giant multi-modular proteins (Bat1, Bat2, Bat3) comprising 11 trans-AT PKS modules and one NRPS module. The NRPS module (Bat2mod1) is responsible for specifically selecting, activating, and incorporating a glycine residue into the growing polyketide backbone. A hallmark of kalimantacin biosynthesis is the introduction of β-branches via a dedicated enzymatic cassette performing reactions analogous to the mevalonate pathway. This cassette includes a 3-hydroxy-3-methylglutaryl synthase (HMGS or Hcs), a KS domain lacking the catalytic cysteine (KS⁰), a donor acyl carrier protein (ACPD), and an enoyl-CoA hydratase (ECH1) domain. The Hcs catalyzes the crucial aldol addition of acetate (from malonyl-ACPD) to the electrophilic β-carbon of a β-ketothioester intermediate attached to the modular ACP (ACPA), forming an HMG-like-ACPA intermediate. ECH1 then dehydrates this to a methylglutaconyl-ACPA intermediate, which undergoes decarboxylation (catalyzed by either ECH1 or another enzyme) to yield the β,γ-unsaturated β-alkyl branch characteristic of kalimantacin [4] [7]. Further trans-acting tailoring enzymes modify the assembled chain, including the critical carbamoylation step, and activate the final product for export, which is also linked to a self-resistance mechanism involving export of an inactive intermediate [2] [4].

Properties

Product Name

Kalimantacin C

IUPAC Name

(2E,10Z,12E)-20-(3-carbamoyloxybutanoylamino)-19-hydroxy-3,5,15-trimethyl-7-methylidene-17-oxoicosa-2,10,12-trienoic acid

Molecular Formula

C29H46N2O7

Molecular Weight

534.7 g/mol

InChI

InChI=1S/C29H46N2O7/c1-20(13-22(3)14-23(4)16-28(35)36)11-9-7-6-8-10-12-21(2)15-25(32)18-26(33)19-31-27(34)17-24(5)38-29(30)37/h6-8,10,16,21-22,24,26,33H,1,9,11-15,17-19H2,2-5H3,(H2,30,37)(H,31,34)(H,35,36)/b7-6-,10-8+,23-16+

InChI Key

VWVAAKIWHSCMIW-YHKKGOIFSA-N

Synonyms

kalimantacin C

Canonical SMILES

CC(CC=CC=CCCC(=C)CC(C)CC(=CC(=O)O)C)CC(=O)CC(CNC(=O)CC(C)OC(=O)N)O

Isomeric SMILES

CC(C/C=C/C=C\CCC(=C)CC(C)C/C(=C/C(=O)O)/C)CC(=O)CC(CNC(=O)CC(C)OC(=O)N)O

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